(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
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Overview
Description
(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is an organic compound with the molecular formula C11H11ClF3NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and it exists as a specific stereoisomer with the (1R,2S) configuration. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:
Preparation of the Intermediate: The synthesis begins with the preparation of (1R,2S)-2-chloro-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-OL. This can be achieved by chlorination of the corresponding benzyl alcohol derivative.
Amination Reaction: The intermediate is then subjected to an amination reaction with an appropriate amine to yield this compound. This step typically requires the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which (1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-OL
- (1R,2S)-1-(3,5-bis(trifluoromethyl)phenyl)-2-amino-1-propanol
Uniqueness
(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL is unique due to the presence of both a chloro and trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H11ClF3NO |
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Molecular Weight |
253.65 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
DHBOVKQSAWFJOG-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=C(C=C(C=C1)C(F)(F)F)Cl)N)O |
Origin of Product |
United States |
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